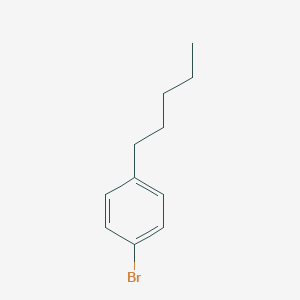
1-Bromo-4-pentylbenzene
Cat. No. B053511
Key on ui cas rn:
51554-95-1
M. Wt: 227.14 g/mol
InChI Key: SGCJPYYTVBHQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05578242
Procedure details


A mixture of compound 15 (24.87 g, 0.103 mol), hydrazine hydrate (15.45 g, 55% hydrazine content), and diethylene glycol (200 ml), was heated at 130° to 160° C. for 1 hour and water and the excess of hydrazine hydrate were distilled off. The solution was cooled to below 60° C. and potassium hydroxide pellets (17.37 g, 0.309 mol) were added and the solution heated at 200° C. for 2 hours (glc analysis revealed a complete reaction) cooled, and poured into crushed ice (200 g) and hydrochloric acid (200 ml, 6M). The product was extracted into ether (2×200 ml) and dried (MgSO4). The solvent was removed in vacuo and the residue was distilled to give a colourless liquid.



[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.O.NN.Cl>C(O)COCCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.87 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCC)=O
|
|
Name
|
|
|
Quantity
|
15.45 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(COCCO)O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 130° to 160° C. for 1 hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
water and the excess of hydrazine hydrate were distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to below 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
potassium hydroxide pellets (17.37 g, 0.309 mol) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a complete reaction)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into ether (2×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C=C1)CCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
